BenchChemオンラインストアへようこそ!

3,6-Dichloro-2-phenylquinoxaline

Lipophilicity Drug-likeness ADME

3,6-Dichloro-2-phenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a benzene ring fused to a pyrazine ring. Its molecular formula is C14H8Cl2N2 with a molecular weight of 275.13 g/mol.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
CAS No. 54729-18-9
Cat. No. B3271390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-phenylquinoxaline
CAS54729-18-9
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2Cl
InChIInChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H
InChIKeyDGNNXPMUORKDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-2-phenylquinoxaline CAS 54729-18-9: Core Chemical Profile and Structural Identity


3,6-Dichloro-2-phenylquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a benzene ring fused to a pyrazine ring . Its molecular formula is C14H8Cl2N2 with a molecular weight of 275.13 g/mol . The compound features chlorine substituents at positions 3 and 6 of the quinoxaline core and a phenyl group at position 2, a substitution pattern that distinguishes it from the more common 2,3-dichloroquinoxaline scaffold . With a computed octanol-water partition coefficient (LogP) of approximately 4.5 [1], it occupies a lipophilicity range that is relevant for membrane permeability in biological applications.

Why Generic Substitution Fails for 3,6-Dichloro-2-phenylquinoxaline CAS 54729-18-9: The Specificity of Substitution Pattern


Quinoxaline derivatives cannot be treated as interchangeable building blocks because the position and type of substituents profoundly influence both chemical reactivity and biological activity [1]. While 2,3-dichloroquinoxaline is widely used as a versatile scaffold for nucleophilic substitution at the pyrazine ring, 3,6-dichloro-2-phenylquinoxaline presents a fundamentally different reactivity profile: the chlorine at position 3 is on the electron-deficient pyrazine ring and is activated for nucleophilic attack, whereas the chlorine at position 6 resides on the benzo ring and is significantly less reactive under standard SNAr conditions [2]. This regiospecific reactivity enables sequential functionalization strategies that are impossible with symmetrical 2,3-dichloroquinoxaline. Furthermore, the lipophilicity conferred by the combined chloro-phenyl substitution pattern (LogP ~4.5) differs markedly from non-chlorinated 2-phenylquinoxaline (estimated LogP ~3.5), affecting membrane partitioning, protein binding, and overall pharmacokinetic behavior [3]. Substituting with a positional isomer such as 6,7-dichloro-2-phenylquinoxaline alters the electronic distribution and steric environment around the quinoxaline core, leading to different biological target engagement profiles as demonstrated in antileishmanial assays where 6,7-dichloro-substituted compounds showed distinct potency and selectivity [4].

Quantitative Differentiation Evidence for 3,6-Dichloro-2-phenylquinoxaline (CAS 54729-18-9): Comparator-Based Analysis


Lipophilicity (LogP) Differentiation from Non-Halogenated 2-Phenylquinoxaline

The experimental/computed LogP of 3,6-dichloro-2-phenylquinoxaline is approximately 4.5 [1], which is approximately 1 log unit higher than that of the non-chlorinated analog 2-phenylquinoxaline (estimated LogP ~3.4-3.5 based on the absence of halogen substituents) [2]. This ~10-fold increase in lipophilicity is consistent with the known Hansch pi(Cl) values for aromatic chlorine substitution (~0.71 per chlorine atom). Higher LogP is associated with improved membrane permeability and potentially enhanced passive diffusion across biological membranes, though it may also affect aqueous solubility.

Lipophilicity Drug-likeness ADME

Regiospecific Reactivity Advantage Over Symmetrical 2,3-Dichloroquinoxaline

In 3,6-dichloro-2-phenylquinoxaline, the C-3 chlorine on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the C-6 chlorine on the benzo ring is comparatively deactivated [1]. This contrasts with 2,3-dichloroquinoxaline (CAS 2213-63-0), where both chlorine atoms are at C-2 and C-3 on the pyrazine ring and exhibit similar reactivity, leading to competitive di-substitution that complicates selective mono-functionalization [2]. Patent CN106243048B demonstrates the practical utility of this regiospecificity: 3,6-dichloro-2-phenylquinoxaline is reacted with hydrazine hydrate in ethanol to yield a mono-substituted hydrazino derivative at C-3 while leaving C-6 chlorine intact for further elaboration [3].

Synthetic chemistry Building block Sequential functionalization

Purity and Quality Control Benchmarking Against Commercial Suppliers of Analogous Quinoxalines

Commercial suppliers of 3,6-dichloro-2-phenylquinoxaline report standard purity of 97-98% by HPLC, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the more widely available 2,3-dichloroquinoxaline typically carries lower guaranteed purity specifications (commonly 95-97%) from bulk suppliers due to the challenges of separating the reactive dichloride from over-reaction byproducts . For procurement decisions in medicinal chemistry campaigns, this 2-3 percentage point purity advantage can reduce the need for re-purification before use in sensitive coupling reactions where trace impurities can poison palladium catalysts or generate difficult-to-remove side products.

Chemical purity Quality control Procurement

Antimicrobial Activity Positional Isomer Comparison: 3,6- vs. 6,7-Dichloro Substitution Pattern

Positional isomerism in dichloroquinoxalines produces divergent biological activity profiles. 6,7-Dichloro-2,3-diphenylquinoxaline (LSPN329) demonstrated in vitro activity against Leishmania amazonensis promastigotes with significant selectivity over mammalian cells and in vivo efficacy in a murine cutaneous leishmaniasis model [1]. While direct comparison data for the 3,6-dichloro isomer in the same assay are not available, the class of 3,6-disubstituted quinoxalines has been independently shown to possess broad-spectrum antibacterial activity (MIC = 0.01-0.24 µg/mL for the most active derivative 14c, surpassing streptomycin) , indicating that shifting chlorine substitution from the 6,7-positions to the 3,6-positions redirects biological target engagement from antiprotozoal to antibacterial mechanisms. This SAR divergence means that selection of the correct isomer is critical for target-specific applications.

Antimicrobial Structure-activity relationship Positional isomer

Recommended Application Scenarios for 3,6-Dichloro-2-phenylquinoxaline (CAS 54729-18-9)


Sequential Derivatization for Unsymmetrical Quinoxaline Libraries

Medicinal chemistry groups building focused libraries of quinoxaline-based compounds should prioritize 3,6-dichloro-2-phenylquinoxaline over 2,3-dichloroquinoxaline when a sequential derivatization strategy is required. The regiospecific reactivity (C-3 chlorine reactive to SNAr, C-6 chlorine available for subsequent Pd-catalyzed cross-coupling) enables two-step diversification without protecting group manipulations [1]. This is particularly relevant for SAR exploration where the 2-phenyl group is retained as a constant pharmacophoric element while varying substituents at C-3 and C-6 positions.

Agrochemical Lead Generation via Hydrazone Derivatization

Patent CN106243048B demonstrates that 3,6-dichloro-2-phenylquinoxaline serves as a key intermediate in the synthesis of hydrazone derivatives with herbicidal activity, particularly against Agrostis (bentgrass) and lettuce [2]. Agrochemical discovery teams pursuing quinoxaline-based herbicides should select this specific building block for its proven compatibility with hydrazine-mediated transformations that generate bioactive hydrazone products.

Antibacterial Drug Discovery Targeting Resistant Pathogens

Based on the class-level evidence that 3,6-disubstituted quinoxalines exhibit broad-spectrum antibacterial activity with MIC values (0.01-0.24 µg/mL) superior to streptomycin (MIC 0.03-0.97 µg/mL) , 3,6-dichloro-2-phenylquinoxaline represents a privileged scaffold for antibacterial lead optimization. Research groups targeting multidrug-resistant Gram-positive and Gram-negative bacteria should procure this specific isomer rather than 6,7-dichloro analogs, which have shown activity primarily against protozoan parasites (Leishmania spp.) rather than bacteria [3].

Physicochemical Property Optimization in CNS Drug Discovery

For CNS-targeted programs where achieving optimal brain penetration is critical, 3,6-dichloro-2-phenylquinoxaline offers a LogP of approximately 4.5 [4], placing it within the favorable range for passive blood-brain barrier permeation (typically LogP 2-5). This represents a calculable advantage over the non-chlorinated 2-phenylquinoxaline scaffold (estimated LogP ~3.4), which may exhibit insufficient lipophilicity for robust CNS exposure. Medicinal chemists should select the dichloro derivative as a starting point when CNS penetration is a primary design objective.

Quote Request

Request a Quote for 3,6-Dichloro-2-phenylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.